molecular formula C24H15Cl2N3O4S B12206474 (2Z)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12206474
M. Wt: 512.4 g/mol
InChI Key: UJYUJWGHOKXZGJ-MTJSOVHGSA-N
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Description

The compound (2Z)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that features a unique combination of functional groups, including a furan ring, a thiazolo[3,2-b][1,2,4]triazine core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan ring and the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the dichlorophenyl and methoxybenzyl substituents. Key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the thiazolo[3,2-b][1,2,4]triazine core: This involves the condensation of thiosemicarbazide with a suitable aldehyde or ketone, followed by cyclization.

    Introduction of substituents: The dichlorophenyl and methoxybenzyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:

    Oxidation: The furan ring and methoxybenzyl group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced at the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

(2Z)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.

Properties

Molecular Formula

C24H15Cl2N3O4S

Molecular Weight

512.4 g/mol

IUPAC Name

(2Z)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H15Cl2N3O4S/c1-32-15-5-2-13(3-6-15)10-19-22(30)27-24-29(28-19)23(31)21(34-24)12-16-7-9-20(33-16)17-11-14(25)4-8-18(17)26/h2-9,11-12H,10H2,1H3/b21-12-

InChI Key

UJYUJWGHOKXZGJ-MTJSOVHGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/SC3=NC2=O

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)SC3=NC2=O

Origin of Product

United States

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